molecular formula C17H23N3O B2734722 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide CAS No. 1645543-04-9

2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide

Cat. No.: B2734722
CAS No.: 1645543-04-9
M. Wt: 285.391
InChI Key: COROMMKSYNINAB-UHFFFAOYSA-N
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Description

2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar synthetic routes as described above. The choice of reaction conditions and reagents may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, leading to the formation of biologically active products . These products can interact with specific enzymes, receptors, or other molecular targets to exert their effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide include other cyanoacetamides and related derivatives . Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. Its benzylcyclohexyl group provides additional steric and electronic properties that can influence its reactivity and biological activity.

Properties

IUPAC Name

2-[(2-benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-10-11-19-17(21)13-20-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-3,6-7,15-16,20H,4-5,8-9,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROMMKSYNINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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